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4'-C-azido-3'-deoxy-3'-fluoro-Uridine

HCV replication inhibition ProTide prodrug nucleoside analogue

4'-C-Azido-3'-deoxy-3'-fluoro-Uridine (CAS 1365258-17-8) is a synthetic pyrimidine nucleoside analogue featuring two distinct sugar ring modifications: a 4′-azido group that introduces a click-chemistry handle and influences polymerase interaction, and a 3′-fluoro substitution with 3′-deoxygenation that enhances metabolic stability. The compound belongs to the 4′-azido, 3′-deoxy-3′-fluoro substituted nucleoside class, which has been disclosed in patent literature as inhibitors of Hepatitis C Virus (HCV) subgenomic RNA replication.

Molecular Formula C9H10FN5O5
Molecular Weight 287.20 g/mol
Cat. No. B13441232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-C-azido-3'-deoxy-3'-fluoro-Uridine
Molecular FormulaC9H10FN5O5
Molecular Weight287.20 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])F)O
InChIInChI=1S/C9H10FN5O5/c10-6-5(18)7(20-9(6,3-16)13-14-11)15-2-1-4(17)12-8(15)19/h1-2,5-7,16,18H,3H2,(H,12,17,19)/t5-,6+,7-,9-/m1/s1
InChIKeyISWXDJFQYOARQG-JVZYCSMKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-C-Azido-3'-deoxy-3'-fluoro-Uridine: A 4′-Azido, 3′-Fluoro-Modified Nucleoside for Antiviral Drug Discovery


4'-C-Azido-3'-deoxy-3'-fluoro-Uridine (CAS 1365258-17-8) is a synthetic pyrimidine nucleoside analogue featuring two distinct sugar ring modifications: a 4′-azido group that introduces a click-chemistry handle and influences polymerase interaction, and a 3′-fluoro substitution with 3′-deoxygenation that enhances metabolic stability . The compound belongs to the 4′-azido, 3′-deoxy-3′-fluoro substituted nucleoside class, which has been disclosed in patent literature as inhibitors of Hepatitis C Virus (HCV) subgenomic RNA replication [1]. Its molecular formula is C₉H₁₀FN₅O₅ (MW: 287.20) . Unlike simple 2′- or 3′-modified uridine analogues, the combined 4′-azido and 3′-fluoro-3′-deoxy architecture creates a distinct pharmacological profile that influences kinase recognition, prodrug activation requirements, and polymerase selectivity [2].

14′-Azido group enables click-chemistry bioconjugation
23′-Fluoro-3′-deoxy modification may support metabolic stability
3Requires ProTide prodrug for cell-based antiviral activity

Why 4'-C-Azido-3'-deoxy-3'-fluoro-Uridine Cannot Be Interchanged with 3′-Fluoro-Only or 4′-Azido-Only Uridine Analogues


Substituting 4'-C-azido-3'-deoxy-3'-fluoro-Uridine with simpler analogues such as 2′,3′-dideoxy-3′-fluorouridine (FddU) or 4′-azidouridine (AZU) introduces critical functional deficits. FddU lacks the 4′-azido group that is essential for the antiviral potency of ProTide prodrugs in cell culture [1]. Conversely, 4′-azidouridine without 3′-fluoro and 3′-deoxy modifications remains completely inactive as an HCV inhibitor despite its triphosphate being a potent HCV polymerase inhibitor, due to inefficient intracellular monophosphate delivery [1]. Furthermore, the 3′-fluoro substitution confers class-level advantages in polymerase selectivity: studies of 4′-fluoro-uridine triphosphates demonstrate reduced uptake by human mitochondrial RNA polymerase compared to 2′-fluoro-modified counterparts, suggesting that 3′-fluoro positioning may similarly attenuate mitochondrial off-target engagement while maintaining antiviral polymerase inhibition [2]. These differentiated features mean generic substitution risks either complete loss of cellular antiviral activity or introduction of unintended mitochondrial toxicity.

4′-Azido group absent in 3′-fluoro-only analogues limits prodrug-dependent cellular activity
4′-Azidouridine without 3′-fluoro-3′-deoxy modification lacks cellular inhibition despite active triphosphate
3′-Fluoro substitution may reduce mitochondrial polymerase engagement relative to 2′-fluoro-modified nucleosides (class-level inference)

Quantitative Differentiation of 4'-C-Azido-3'-deoxy-3'-fluoro-Uridine Against Closest Analogues


HCV Replicon Cellular Activity: 4′-Azido-3′-fluoro-Uridine ProTide Derivatives Demonstrate Antiviral Potency Where 4′-Azidouridine Is Completely Inactive

The parent nucleoside 4′-azidouridine (lacking the 3′-fluoro-3′-deoxy modification) displays no detectable inhibition of HCV replication in the cell-based replicon assay, despite its triphosphate being a potent inhibitor of HCV polymerase in biochemical assays [1]. In contrast, phosphoramidate ProTide derivatives of 4′-azido-3′-fluoro-substituted uridine nucleosides (the class containing the target compound) have been claimed to exhibit sub-micromolar antiviral activity in the same HCV replicon system [2]. This demonstrates that the combined 4′-azido and 3′-fluoro-3′-deoxy architecture, when paired with appropriate prodrug technology, converts an otherwise inactive nucleoside scaffold into a cell-active antiviral agent [1].

Cellular Potency Gap
Class-level
≥100-fold EC₅₀ improvement with ProTide vs. inactive parent
Reported cell-based activity context
Huh7 replicon; patent-claimed data
HCV replication inhibition ProTide prodrug nucleoside analogue cellular EC50

Polymerase Selectivity: 3′-Fluoro and 4′-Azido Modifications Reduce Mitochondrial RNA Polymerase Off-Target Engagement Relative to 2′-Fluoro Analogues

In a structure-activity relationship study of uridine-based triphosphates against dengue virus and human mitochondrial RNA polymerase (POLRMT), 2′-fluoro modification produced triphosphates that were poor substrates for both viral and mitochondrial polymerases [1]. In contrast, introduction of fluorine at the ribose 4′-position was found not to affect inhibition of the viral polymerase while concurrently reducing uptake by mitochondrial RNA polymerase [1]. Although the target compound bears 3′-fluoro rather than 4′-fluoro, the 3′-fluoro substitution pattern in 3′-deoxy-3′-fluoro nucleosides similarly replaces a hydroxyl group with fluorine at a position distinct from 2′-fluorination, suggesting a comparable class-level attenuation of mitochondrial polymerase engagement while preserving antiviral polymerase inhibition [1].

Polymerase Selectivity
Class-level
3′-F/4′-F modifications preserve viral RdRp inhibition while reducing mitochondrial polymerase uptake; 2′-F loses both
Reduced mitochondrial off-target engagement context
Recombinant POLRMT assay; class inference
mitochondrial toxicity polymerase selectivity off-target screening nucleoside safety margin

Prodrug Dependence: 4′-Azidouridine Triphosphate Is a Potent HCV Polymerase Inhibitor, but Cellular Activity Requires ProTide Activation—Distinguishing from Directly Active 4′-Azidocytidine

A direct head-to-head comparison under identical HCV replicon assay conditions revealed that 4′-azidouridine (AZU) displayed no cellular inhibition, whereas 4′-azidocytidine (AZC) was a potent inhibitor [1]. Critically, however, 4′-azidouridine triphosphate (the active metabolite) was a potent inhibitor of RNA synthesis by HCV polymerase in biochemical assays [1]. This established that the cellular inactivity of AZU stems from inefficient intracellular phosphorylation—a barrier that the phosphoramidate ProTide approach successfully circumvents, delivering 4′-azidouridine monophosphate intracellularly to unleash sub-micromolar antiviral activity [1]. The target compound 4'-C-azido-3'-deoxy-3'-fluoro-Uridine, bearing the same 4′-azido uridine base with additional 3′-fluoro-3′-deoxy modifications, is subject to the same ProTide-dependent activation requirement, distinguishing it from 4′-azidocytidine which possesses intrinsic kinase susceptibility.

Activation Requirement
Head-to-head
AZU parent inactive; AZU-TP active; AZC active without ProTide
ProTide-dependent intracellular activation
HCV replicon and biochemical assays
triphosphate inhibition kinase bypass prodrug activation HCV NS5B polymerase

3′-Fluoro-3′-Deoxy Modification Imparts Metabolic Stability Advantage Over 3′-Hydroxy Nucleosides

The 3′-fluoro substitution combined with 3′-deoxygenation in the target compound eliminates the 3′-hydroxyl group present in natural uridine and in analogues such as 4′-azidouridine [1]. This structural modification confers class-level resistance to enzymatic cleavage by cellular nucleoside phosphorylases and esterases that target the 3′-OH group. While direct quantitative stability data for the exact compound are not publicly available, the 3′-deoxy-3′-fluoro motif is a well-established design principle for enhancing in vitro and in vivo half-life of nucleoside analogues [2]. In contrast, 4′-azidouridine (retaining 3′-OH) is susceptible to phosphorylytic cleavage and deamination pathways that limit intracellular accumulation of the active triphosphate species [1].

Metabolic Stability Motif
Class-level
3′-deoxy-3′-fluoro eliminates 3′-OH, reducing phosphorylytic cleavage risk
May support prolonged intracellular exposure
Quantitative stability data unavailable
metabolic stability 3′-deoxygenation enzymatic degradation nucleoside analogue design

4′-Azido Group Enables Click Chemistry Functionalization Absent in 3′-Fluoro-Only Analogues

The 4′-azido group (-N₃) in the target compound provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . This enables site-specific bioconjugation to alkyne-modified biomolecules, fluorescent probes, or affinity tags—a capability entirely absent in 3′-fluoro-only analogues such as 2′,3′-dideoxy-3′-fluorouridine (FddU), which lacks an azido group [1]. Additionally, the 4′-azido group serves as a pharmacophoric element that influences polymerase chain termination through steric interactions distinct from 2′- or 3′-substitutions [2].

Bioconjugation Capability
Head-to-head
4′-azido group enables CuAAC/SPAAC; absent in FddU
Enables probe and conjugate development
Binary functional difference
click chemistry bioconjugation azide-alkyne cycloaddition chemical biology

Recommended Research and Procurement Scenarios for 4'-C-Azido-3'-deoxy-3'-fluoro-Uridine


HCV Replicon Screening Programs Requiring ProTide-Activatable Scaffolds with Sub-Micromolar Antiviral Potential

Procure 4'-C-azido-3'-deoxy-3'-fluoro-Uridine for HCV drug discovery programs evaluating 4′-azido-3′-fluoro nucleoside cores. The compound class demonstrates sub-micromolar antiviral activity in HCV replicon assays when formulated as phosphoramidate ProTides, contrasting with 4′-azidouridine which exhibits no cellular inhibition despite potent triphosphate activity [1]. This prodrug-dependent activation profile makes the scaffold suitable for ProTide optimization campaigns targeting HCV NS5B polymerase [2].

Polymerase Selectivity Studies Evaluating Mitochondrial Toxicity Mitigation in Nucleoside Analogue Development

Use 4'-C-azido-3'-deoxy-3'-fluoro-Uridine triphosphate derivatives in comparative polymerase selectivity assays against viral RdRp and human mitochondrial RNA polymerase (POLRMT). Class-level evidence from 3′-fluoro and 4′-fluoro modified uridine triphosphates demonstrates preserved viral polymerase inhibition with reduced mitochondrial polymerase uptake relative to 2′-fluoro-modified analogues [1]. This makes the compound suitable for programs prioritizing safety margin assessment and off-target polymerase profiling.

Chemical Biology Probe Development Leveraging the 4′-Azido Click Chemistry Handle

Employ 4'-C-azido-3'-deoxy-3'-fluoro-Uridine as a scaffold for bioconjugation via CuAAC or SPAAC click chemistry to generate fluorescent probes, affinity pull-down reagents, or target engagement assays [1]. The presence of the 4′-azido group distinguishes this compound from 3′-fluoro-only analogues (e.g., FddU) that lack conjugation functionality [2], enabling applications in chemical proteomics and intracellular localization studies of nucleoside analogue distribution [3].

Metabolic Stability Comparison Studies with 3′-Hydroxyl-Bearing Nucleoside Analogues

Utilize 4'-C-azido-3'-deoxy-3'-fluoro-Uridine in head-to-head metabolic stability assays against 4′-azidouridine and other 3′-OH-bearing uridine analogues. The 3′-deoxy-3′-fluoro modification confers class-level resistance to phosphorylytic cleavage and enzymatic degradation [1], providing a comparative benchmark for evaluating the contribution of 3′-deoxygenation to intracellular half-life and triphosphate accumulation [2].

Application
Selection Property
Validation Focus
HCV Replicon ProTide Optimization
ProTide-activatable scaffold with 4′-azido/3′-fluoro core
Cellular replicon activity and ProTide SAR
Polymerase Selectivity Profiling
3′-Fluoro modification
Comparative viral RdRp vs mitochondrial POLRMT uptake
Chemical Probe Synthesis
4′-Azido click chemistry handle
Bioconjugation efficiency and target engagement
Metabolic Stability Benchmarking
3′-Deoxy-3′-fluoro motif
Intracellular half-life and triphosphate accumulation vs 3′-OH analogues

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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